Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Jnj-42165279 is under investigation in clinical trial NCT02498392 (An Efficacy, Safety and Tolerability Study of JNJ-42165279 in Participants With Major Depressive Disorder With Anxious Distress).
Azilsartan-d5 is intended for use as an internal standard for the quantification of azilsartan by GC- or LC-MS. Azilsartan is an antagonist of the angiotensin II type 1 receptor (AT1; IC50 = 0.42 µM) and the active metabolite of azilsartan medoxomil. Azilsartan is formed from azilsartan medoxomil by hydrolysis in the gastrointestinal tract and liver. Azilsartan also acts as an inverse agonist, inhibiting angiotensin II-induced accumulation of inositol-1-phosphate in COS-7 cells expressing recombinant human AT1 (IC50 = 2.6 nM). It reduces the maximal contractile response induced by angiotensin II in isolated rabbit aortic strips (pD2 = 9.9). Azilsartan (100 ng/kg, i.v.) inhibits the angiotensin II-induced pressor response in conscious normotensive rats. Labeled Azilsartan. An analgesic and antiinflammatory drugs containing angiotensin II antagonists. Azilsartan D5 is the deuterium labeled Azilsartan(TAK-536), which is a specific and potent angiotensin II type 1 receptor antagonist.
Candesartan-d4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS. Candesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Kis = 0.17, 0.12, and 0.12 nM for human AT1, rat AT1A, and rat AT1B recombinant receptors, respectively) and an active metabolite of the prodrug candesartan cilexitil. It is selective for AT1 over AT2 receptors (Ki = 26,500 nM for the human recombinant AT2 receptor). It inhibits angiotensin II-induced contraction of isolated rabbit aortic strips and increases in blood pressure in rats following intravenous administration (ID50 = 0.033 mg/kg). Formulations containing candesartan have been used in the treatment of hypertension and heart failure. Candesartan D4 is the deuterium labeled Candesartan, which is an angiotensin II receptor antagonist.
Trimeprazine-d6 is a labelled antipruritic. Antibacterial, antimicrobial agent. Alimemazine D6 is deuterium labeled Alimemazine, which is an antihistamine.
VT-464 racemate is the racemate form of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM)inhibition.IC50 value: 69 nM(VT-464, h-CYP17 Lyase) [1]Target: CYP17 Lyase inhibitorin vitro: VT-464, a non-steroidal small molecule inhibits androgen production without mineralocorticoid excess or cortisol depletion by selective inhibition of CYP17 17,20-lyase. We determined the impact of VT-464 on tumor growth of a mCRPC xenograft, MDA-PCa-133, in vivo, and on androgen signaling in C4-2B prostate cancer cells in vitro [2].in vivo: The MDA-PCa-133 xenograft is derived from a clinical CRPC bone metastasis. Subcutaneous MDA-PCa-133 tumor expresses PSA, full-length androgen receptor (AR) and AR-V7 isoform. We determined the effect of VT464 and AA on MDA-PCa-133 growing in tumor-bearing castrated male mice: randomization into three groups; oral treatment with vehicle only, VT-464, (100 mg/kg bid), or AA (100 mg/kg bid) for 25 days. Both VT-464 and AA reduced tumor volume (>two fold compared to vehicle; p<0.05). These results indicate that selective VT-464 CYP17 lyase inhibition is as effective as AA CYP17 inhibition in this model [2].